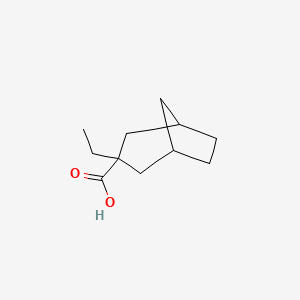
3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylbicyclo(321)octane-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones, which allows for the formation of the bicyclo[3.2.1]octane framework . Another method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or alkenes to alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br2) and alkyl halides (e.g., CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
- 2-Azabicyclo[3.2.1]octane
- Tricyclo[3.2.1.02,7]octane
Uniqueness
3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid is unique due to its specific ethyl substitution at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other bicyclo[3.2.1]octane derivatives and can lead to different chemical and biological properties.
Properties
CAS No. |
95685-38-4 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-ethylbicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-2-11(10(12)13)6-8-3-4-9(5-8)7-11/h8-9H,2-7H2,1H3,(H,12,13) |
InChI Key |
ITPRTGNCXNGJRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CCC(C2)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


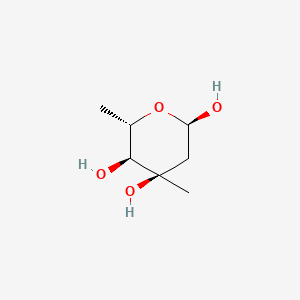



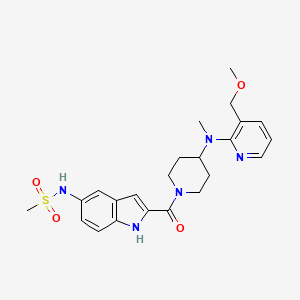
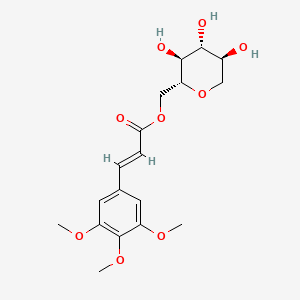

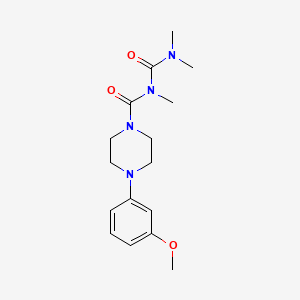





![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[(decylamino)methyl]-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12765677.png)
